molecular formula C15H11BrN2 B5808802 N-(4-bromophenyl)quinolin-2-amine

N-(4-bromophenyl)quinolin-2-amine

Cat. No.: B5808802
M. Wt: 299.16 g/mol
InChI Key: LPIVLGOHRPHVOO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom in the phenyl ring and an amine group attached to the quinoline core makes this compound a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)quinolin-2-amine typically involves the reaction of 4-bromoaniline with 2-chloroquinoline under specific conditions. One common method is the Ullmann-type coupling reaction, where the nucleophilic substitution of the chlorine atom in 2-chloroquinoline by the amine group of 4-bromoaniline occurs in the presence of a copper catalyst . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Ullmann-type coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenylquinoline derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)quinolin-2-amine is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and biological activity. The combination of the quinoline core and the bromophenyl group provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(4-bromophenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)18-15/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIVLGOHRPHVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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